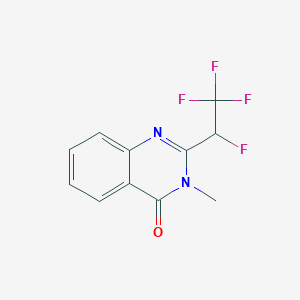
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C15H17FN2O and a molecular weight of 260.31 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position, linked to a pyrrolidine ring via a methylene bridge, and a hydroxyl group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the condensation of 6-fluoroquinoline with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 6-position.
Aplicaciones Científicas De Investigación
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a quinoline ring.
(1-((6-Chloroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(1-((6-Methylquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the 6-position of the quinoline ring in (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol enhances its lipophilicity and metabolic stability compared to its analogs. This unique feature may contribute to its improved biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H17FN2O |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
[1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-6-15-11(8-12)3-5-13(17-15)9-18-7-1-2-14(18)10-19/h3-6,8,14,19H,1-2,7,9-10H2 |
Clave InChI |
DXORDVFADAXAKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)


![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
